molecular formula C5H8IN3 B8461114 2-(4-Iodo-imidazol-1-yl)ethylamine

2-(4-Iodo-imidazol-1-yl)ethylamine

Cat. No.: B8461114
M. Wt: 237.04 g/mol
InChI Key: HYNMFJVHFLDDMK-UHFFFAOYSA-N
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Description

2-(4-Iodo-imidazol-1-yl)ethylamine is an imidazole-derived amine featuring an ethylamine chain linked to the 1-position of the imidazole ring and an iodine substituent at the 4-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of the iodine atom, which may influence receptor binding and pharmacokinetics.

Properties

Molecular Formula

C5H8IN3

Molecular Weight

237.04 g/mol

IUPAC Name

2-(4-iodoimidazol-1-yl)ethanamine

InChI

InChI=1S/C5H8IN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2

InChI Key

HYNMFJVHFLDDMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCN)I

Origin of Product

United States

Preparation Methods

Direct Alkylation of Imidazole

Methodology :
Imidazole undergoes N-alkylation with 2-chloroethylamine derivatives in the presence of a base. Subsequent iodination at the 4-position is achieved via electrophilic substitution.

Procedure :

  • N-Alkylation :

    • Imidazole (1.0 equiv) reacts with 2-chloroethylamine hydrochloride (1.2 equiv) in DMF using K₂CO₃ (2.5 equiv) at 60–80°C for 12–24 h.

    • Isolation of 2-(imidazol-1-yl)ethylamine intermediate via aqueous workup.

  • Iodination :

    • The intermediate is treated with N-iodosuccinimide (NIS, 1.1 equiv) in AcOH at 25°C for 6 h.

    • Yield: 60–75% after column chromatography.

Key Data :

StepReagentsConditionsYield (%)
AlkylationK₂CO₃, DMF, 80°C12 h85–90
IodinationNIS, AcOH, 25°C6 h60–75

Ullmann Coupling with Iodoethylamine

Methodology :
A Cu-catalyzed Ullmann reaction couples pre-iodinated ethylamine with imidazole.

Procedure :

  • Substrate Preparation :

    • 2-Aminoethyl iodide is synthesized via Gabriel synthesis followed by iodination.

  • Coupling :

    • Imidazole (1.0 equiv), 2-aminoethyl iodide (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 24 h.

    • Yield: 50–65% after recrystallization.

Advantages :

  • Avoids harsh iodination conditions.

  • Compatible with electron-deficient imidazoles.

Pd-Catalyzed Cross-Coupling

Methodology :
A Sonogashira or Suzuki-Miyaura coupling introduces iodine post-alkylation.

Procedure :

  • Synthesis of 2-(imidazol-1-yl)ethylamine :

    • As described in Section 2.1.

  • Pd-Mediated Iodination :

    • The intermediate reacts with iodobenzene diacetate (1.2 equiv) using Pd(OAc)₂ (5 mol%) and XPhos ligand in THF at 60°C.

    • Yield: 70–80%.

Key Data :

Catalyst SystemLigandTemperatureYield (%)
Pd(OAc)₂/XPhosXPhos60°C75
PdCl₂(PPh₃)₂/CuINone70°C68

Regioselectivity and Challenges

Control of Iodine Position

  • Electrophilic Aromatic Substitution :

    • Iodination at the 4-position is favored due to imidazole’s electronic profile.

    • Use of directing groups (e.g., -NH₂) or Lewis acids (e.g., BF₃·Et₂O) enhances selectivity.

Stability Considerations

  • Light Sensitivity :

    • The iodoimidazole moiety is light-sensitive; reactions are performed under argon.

  • Purification :

    • Silica gel chromatography with 5–10% MeOH/DCM eluent minimizes decomposition.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey Advantage
Direct Alkylation60–75HighMinimal steps, cost-effective
Ullmann Coupling50–65ModerateAvoids electrophilic iodination
Pd-Catalyzed Iodination70–80LowHigh regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-imidazol-1-yl)ethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-Azido-imidazol-1-yl)-ethylamine.

Scientific Research Applications

2-(4-Iodo-imidazol-1-yl)ethylamine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of imidazole derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-imidazol-1-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ethylamine group can interact with receptor sites, modulating their function. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Imidazole Core

The position and nature of substituents on the imidazole ring critically affect biological activity and chemical reactivity:

Compound Name Substituent Position Substituent Type Molecular Weight (g/mol) Key Properties
2-(4-Iodo-imidazol-1-yl)ethylamine 1 (ethylamine), 4 (iodo) Iodo ~237.07* High lipophilicity, potential radioimaging utility
Histamine 4 (ethylamine) None 111.15 Endogenous neurotransmitter; binds H1–H4 receptors
2-(1H-Imidazol-1-yl)ethylamine 1 (ethylamine) None 111.15 Base structure for receptor-targeting analogs
2-(1H-Benzo[d]imidazol-2-yl)ethylamine 2 (ethylamine) Benzene-fused 161.20 Enhanced aromaticity; antitumor applications

*Calculated based on molecular formula (C₅H₈IN₃).

Key Observations :

  • The 1-position ethylamine linkage (vs. histamine’s 4-position) may shift receptor selectivity, as seen in analogs like 3-(1H-imidazol-1-yl)propylamine, which show modified bioactivity profiles .

Stability Considerations :

  • Iodoimidazoles are generally stable under ambient conditions but may undergo photodehalogenation or nucleophilic substitution in polar solvents. In contrast, chloro derivatives (e.g., 2-chloropyrimidine) are more reactive toward displacement .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Property This compound Histamine 2-(1H-Imidazol-1-yl)ethylamine
Molecular Formula C₅H₈IN₃ C₅H₉N₃ C₅H₉N₃
LogP (Predicted) ~1.8* -0.47 ~0.2
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 3 3 3

*Estimated using ChemDraw.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Iodo-imidazol-1-yl)ethylamine, and what critical reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves halogenation or substitution reactions on pre-functionalized imidazole cores. For example:
  • Iodination : Direct iodination of 2-(imidazol-1-yl)ethylamine derivatives using iodine monochloride (ICl) in acetic acid at 60–80°C .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups before iodination .
  • Critical Conditions : Control reaction temperature (excessive heat may degrade the imidazole ring), maintain anhydrous conditions for moisture-sensitive reagents, and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the iodo substituent and ethylamine sidechain. Key peaks include:
  • Imidazole C-H protons (~7.0–7.5 ppm).
  • Ethylamine protons (δ ~3.2–3.5 ppm for CH₂NH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₅H₈IN₃: calc. 220.9732) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and I percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions when introducing the iodo substituent in imidazole derivatives?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance selectivity and reduce dehalogenation side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of iodinating agents, while ethanol/water mixtures reduce byproduct formation (Table 1) .
  • Table 1 : Reaction Optimization for Iodo-Imidazole Synthesis
CatalystSolventTemp (°C)Yield (%)
Pd/CEtOH6045
Raney NiH₂O8092
Pd(OAc)₂DMF10088
Source: Adapted from hydrogenation studies in imidazole synthesis .

Q. How should researchers address contradictions between computational predictions and experimental spectral data for imidazole-ethylamine derivatives?

  • Methodological Answer :
  • Re-evaluate Computational Models : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for iodine’s relativistic effects, which impact NMR chemical shifts .
  • Experimental Validation : Perform 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations, especially near the iodine atom .
  • Case Study : A 0.5 ppm deviation in ¹H NMR for the ethylamine chain may indicate conformational flexibility; MD simulations can model dynamic behavior .

Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Functionalization : Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position of the imidazole ring to modulate electronic properties and binding affinity .
  • Bioisosteric Replacement : Substitute iodine with trifluoromethyl (-CF₃) to retain steric bulk while improving metabolic stability .
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cytochrome P450) and prioritize synthetic targets .

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